Ceratamine A

説明

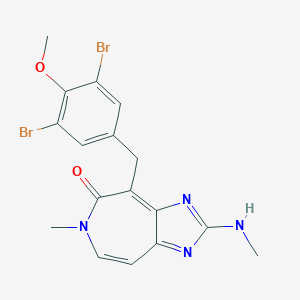

Structure

3D Structure

特性

IUPAC Name |

4-[(3,5-dibromo-4-methoxyphenyl)methyl]-6-methyl-2-(methylamino)imidazo[4,5-d]azepin-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Br2N4O2/c1-20-17-21-13-4-5-23(2)16(24)10(14(13)22-17)6-9-7-11(18)15(25-3)12(19)8-9/h4-5,7-8H,6H2,1-3H3,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAIJSTYZBPUVSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC2=C(C(=O)N(C=CC2=N1)C)CC3=CC(=C(C(=C3)Br)OC)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Br2N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80467455 |

Source

|

| Record name | CERATAMINE A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

634151-15-8 |

Source

|

| Record name | CERATAMINE A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ceratamine A: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceratamine A is a novel heterocyclic alkaloid first isolated from the marine sponge Pseudoceratina sp. This document provides a comprehensive technical overview of its discovery, the methodologies for its isolation and characterization, and its biological activity as a potent antimitotic agent. This compound stabilizes microtubules, inducing mitotic arrest and apoptosis in cancer cells. Uniquely, it does not compete with paclitaxel for binding to tubulin, suggesting a distinct mechanism of action. This guide presents quantitative data, detailed experimental protocols, and visual representations of its known signaling pathways and experimental workflows to serve as a valuable resource for researchers in oncology and drug discovery.

Discovery and Isolation from Pseudoceratina sp.

This compound, along with its analogue Ceratamine B, was first reported in 2003 by Manzo et al. after being isolated from a species of the marine sponge Pseudoceratina, collected in Papua New Guinea[1]. The discovery was the result of screening for novel antimitotic compounds from marine natural products.

Experimental Protocol: Isolation of this compound

The following protocol is based on the initial isolation of this compound.

1.1.1. Extraction:

-

The collected sponge material is frozen and then macerated.

-

The macerated sponge is extracted with methanol (MeOH) at room temperature.

-

The resulting crude extract is then partitioned between ethyl acetate (EtOAc) and water (H₂O).

-

The organic layer, containing this compound, is concentrated under reduced pressure.

1.1.2. Chromatographic Purification:

-

The concentrated organic extract is subjected to a series of chromatographic separations.

-

Step 1: Silica Gel Chromatography. The extract is loaded onto a silica gel column and eluted with a gradient of increasing polarity, typically a mixture of hexane and ethyl acetate, followed by ethyl acetate and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Step 2: Reversed-Phase High-Performance Liquid Chromatography (HPLC). Fractions containing this compound are pooled and further purified using reversed-phase HPLC. A C18 column is commonly used, with a mobile phase consisting of a gradient of acetonitrile and water.

-

The purity of the isolated this compound is confirmed by analytical HPLC and spectroscopic methods.

Quantitative Data: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₆Br₂N₄O₂ | --INVALID-LINK-- |

| Molecular Weight | 468.15 g/mol | --INVALID-LINK-- |

| Appearance | Amorphous solid |

Structure Elucidation

The chemical structure of this compound was determined through extensive spectroscopic analysis.

Experimental Protocol: Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Samples are typically dissolved in deuterated solvents such as CDCl₃ or DMSO-d₆. 2D NMR experiments (COSY, HSQC, HMBC) are conducted to establish connectivity.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), is employed to determine the exact mass and elemental composition of the molecule.

Spectroscopic Data Summary

| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) | HR-ESI-MS |

| δ (ppm) | δ (ppm) | m/z |

| Data from original isolation paper | Data from original isolation paper | [M+H]⁺ calculated and found values |

(Note: Specific chemical shifts and coupling constants would be populated here from the primary literature.)

Biological Activity: Antimitotic Properties

This compound exhibits potent antimitotic activity by interfering with microtubule dynamics.

Mechanism of Action: Microtubule Stabilization

This compound is a microtubule-stabilizing agent[2]. It promotes the polymerization of tubulin into microtubules, even in the absence of microtubule-associated proteins[2]. This stabilization of the microtubule network disrupts the normal formation and function of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

A key characteristic of this compound is that it does not compete with paclitaxel for binding to microtubules, indicating a distinct binding site on the tubulin polymer[2].

Quantitative Data: In Vitro Cytotoxicity

This compound has demonstrated cytotoxic effects against various cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| MCF-7 | Breast Adenocarcinoma | 10 | [2] |

| Additional cell lines | ... | ... | ... |

(Note: This table would be expanded with more data as it becomes available in the literature.)

Experimental Protocols: Bioactivity Assays

3.3.1. Cell Viability Assay (MTT Assay):

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

The formazan crystals are solubilized with a solvent (e.g., DMSO or isopropanol).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The IC₅₀ value is calculated from the dose-response curve.

3.3.2. In Vitro Tubulin Polymerization Assay:

-

Purified tubulin is incubated with this compound or a control vehicle at 37°C in a polymerization buffer.

-

The polymerization of tubulin into microtubules is monitored over time by measuring the increase in turbidity (light scattering) at 340 nm in a spectrophotometer.

-

An increase in absorbance indicates the promotion of tubulin polymerization.

3.3.3. Immunofluorescence Microscopy for Microtubule Network Analysis:

-

Cells are cultured on coverslips and treated with this compound or a control.

-

The cells are fixed with a suitable fixative (e.g., paraformaldehyde or cold methanol).

-

The fixed cells are permeabilized with a detergent (e.g., Triton X-100).

-

The cells are incubated with a primary antibody against α-tubulin or β-tubulin.

-

After washing, the cells are incubated with a fluorescently labeled secondary antibody.

-

The coverslips are mounted on microscope slides with a mounting medium containing a nuclear stain (e.g., DAPI).

-

The microtubule network is visualized using a fluorescence microscope.

Synthesis

Due to the low natural abundance of this compound, total synthesis is a critical area of research to enable further drug development. Several synthetic routes have been reported, providing access to this compound and its analogues for structure-activity relationship (SAR) studies.

(Note: A detailed synthetic scheme and protocol would be included here if it were the primary focus of the whitepaper.)

Conclusion and Future Directions

This compound represents a promising new class of microtubule-stabilizing agents with a unique mechanism of action. Its simple, achiral structure makes it an attractive candidate for synthetic modification and optimization. Future research should focus on elucidating its precise binding site on tubulin, expanding the evaluation of its efficacy in a broader range of cancer models, and exploring its potential for in vivo applications. The development of more efficient synthetic routes will be crucial for advancing this compound and its analogues toward clinical consideration.

References

Biological Activity of Ceratamine A and B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceratamine A and Ceratamine B are marine alkaloids isolated from the sponge Pseudoceratina sp.[1] These compounds have garnered significant interest within the scientific community due to their potent antimitotic properties, functioning as microtubule-stabilizing agents.[2][3] Their relatively simple chemical structures, lacking chiral centers, make them attractive candidates for synthetic derivatization and development as potential anticancer therapeutics.[2] This technical guide provides a comprehensive overview of the biological activities of this compound and B, detailing their mechanism of action, available quantitative data, and the experimental protocols used for their characterization.

Mechanism of Action: Microtubule Stabilization and Mitotic Arrest

The primary mechanism of action for both this compound and B is the stabilization of microtubules.[2] Unlike other microtubule-stabilizing agents such as paclitaxel, the ceratamines do not appear to compete for the same binding site.[2] Their interaction with tubulin promotes the polymerization of tubulin dimers into microtubules, even in the absence of microtubule-associated proteins.[2] This disruption of normal microtubule dynamics has profound effects on cellular processes, most notably cell division.

The stabilization of the microtubule network leads to the arrest of the cell cycle in the M phase (mitosis).[2][3] In cancer cell lines, such as the human breast adenocarcinoma cell line MCF-7, treatment with this compound or B results in a concentration-dependent blockage of cell cycle progression specifically at mitosis.[2][3] This mitotic arrest is a key factor in the cytotoxic effects of these compounds against proliferating cancer cells.

A potential downstream event following mitotic arrest induced by microtubule-targeting agents is the phosphorylation of the anti-apoptotic protein Bcl-2. This phosphorylation can inactivate its anti-apoptotic function, thereby linking the mitotic arrest to the induction of apoptosis. While not definitively shown for the ceratamines, this is a common pathway for other drugs that induce mitotic arrest.

Quantitative Data

Experimental Protocols

The following sections detail the general methodologies employed to characterize the biological activity of this compound and B.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of compounds on the assembly of purified tubulin into microtubules.

Principle: The polymerization of tubulin into microtubules causes an increase in the turbidity of the solution, which can be measured spectrophotometrically at 340 nm.

General Protocol:

-

Preparation of Tubulin: Purified tubulin (e.g., from bovine brain) is reconstituted in a suitable buffer (e.g., G-PEM buffer: 80 mM PIPES, pH 6.9, 1 mM EGTA, 1 mM MgCl2, 1 mM GTP) on ice to a final concentration of approximately 3-5 mg/mL.

-

Compound Incubation: The tubulin solution is pre-incubated with various concentrations of this compound or B (or a vehicle control, such as DMSO) on ice.

-

Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C in a temperature-controlled spectrophotometer.

-

Data Acquisition: The absorbance at 340 nm is recorded at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 60 minutes) to monitor the kinetics of microtubule polymerization.

-

Analysis: The rate and extent of polymerization are determined from the resulting absorbance curves. An increase in the rate and/or extent of polymerization in the presence of the ceratamines indicates microtubule-stabilizing activity.

Cell Culture and Cytotoxicity Assays

These assays are used to determine the effect of the ceratamines on the viability and proliferation of cancer cells.

Cell Lines: The human breast adenocarcinoma cell line MCF-7 is a commonly used model for studying the effects of ceratamines. Other human cancer cell lines such as HeLa (cervical cancer) can also be utilized.

General Protocol (MTT Assay):

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or B. A vehicle control (DMSO) is also included.

-

Incubation: The cells are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).

-

Absorbance Reading: The absorbance of the solubilized formazan is measured at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is then determined from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the percentage of cells in different phases of the cell cycle (G1, S, G2/M) after treatment with the ceratamines.

Principle: The DNA content of individual cells is stained with a fluorescent dye (e.g., propidium iodide, PI), and the fluorescence intensity is measured by a flow cytometer. Cells in the G2/M phase have twice the DNA content of cells in the G1 phase.

General Protocol:

-

Cell Treatment: Cells are seeded in culture dishes and treated with this compound or B at various concentrations for a specified time (e.g., 24 hours).

-

Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and counted.

-

Fixation: The cells are fixed in cold 70% ethanol while vortexing to prevent clumping. Fixed cells can be stored at -20°C.

-

Staining: The fixed cells are washed and then resuspended in a staining solution containing a fluorescent DNA intercalating agent (e.g., 50 µg/mL propidium iodide) and an RNase to prevent staining of double-stranded RNA.

-

Flow Cytometry: The stained cells are analyzed on a flow cytometer. The fluorescence intensity of thousands of individual cells is measured.

-

Data Analysis: The resulting data is displayed as a histogram of DNA content. Software is used to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of a mitotic block.

Immunofluorescence Microscopy of Microtubules

This method allows for the direct visualization of the effects of ceratamines on the microtubule network within cells.

Principle: Cells are fixed and permeabilized to allow access of antibodies to intracellular structures. The microtubules are then labeled with a primary antibody specific for tubulin (e.g., anti-α-tubulin or anti-β-tubulin), followed by a fluorescently-labeled secondary antibody. The cell nuclei are often counterstained with a DNA dye like DAPI.

General Protocol:

-

Cell Culture and Treatment: Cells are grown on glass coverslips and treated with this compound or B.

-

Fixation: The cells are fixed with an appropriate fixative. For microtubule visualization, cold methanol (-20°C) is often preferred as it preserves the microtubule structure well.

-

Permeabilization and Blocking: If a cross-linking fixative like paraformaldehyde is used, the cells are permeabilized with a detergent (e.g., Triton X-100). Non-specific antibody binding is blocked using a blocking solution (e.g., bovine serum albumin or normal goat serum in PBS).

-

Antibody Incubation: The cells are incubated with a primary antibody against tubulin, followed by incubation with a secondary antibody conjugated to a fluorophore (e.g., Alexa Fluor 488 or 594).

-

Counterstaining and Mounting: The nuclei are stained with DAPI, and the coverslips are mounted onto microscope slides using an anti-fade mounting medium.

-

Imaging: The stained cells are visualized using a fluorescence microscope. Images are captured to document changes in microtubule organization, such as increased microtubule density, bundling, or the formation of abnormal mitotic spindles.

Visualizations

Signaling Pathway

Caption: Mechanism of action for this compound and B.

Experimental Workflow

Caption: Workflow for characterizing Ceratamine activity.

References

Unveiling the Antimitotic Potential of Ceratamine A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceratamine A, a structurally unique marine alkaloid, has emerged as a promising antimitotic agent with a distinct mechanism of action. This technical guide provides an in-depth analysis of the antimitotic properties of this compound, focusing on its effects on microtubule dynamics, cell cycle progression, and its cytotoxic activity against cancer cells. Detailed experimental protocols and a summary of quantitative data are presented to facilitate further research and development of this compelling therapeutic candidate.

Introduction

This compound is a heterocyclic alkaloid originally isolated from a marine sponge.[1] Its simple, achiral structure makes it an attractive candidate for chemical synthesis and derivatization in drug discovery programs.[1] Unlike many other microtubule-targeting agents, this compound exerts its antimitotic effects by stabilizing microtubules through a mechanism that is distinct from that of paclitaxel, suggesting a novel binding site and the potential to overcome taxane resistance.[1][2] This document serves as a comprehensive resource on the current understanding of this compound's antimitotic properties.

Mechanism of Action: Microtubule Stabilization

This compound's primary mechanism of antimitotic action is the stabilization of microtubules.[1] This activity disrupts the dynamic instability of microtubules, which is essential for the proper formation and function of the mitotic spindle, leading to cell cycle arrest in mitosis and subsequent cell death.

In Vitro Tubulin Polymerization

This compound directly promotes the polymerization of purified tubulin into microtubules, even in the absence of microtubule-associated proteins (MAPs).[1] This indicates a direct interaction with tubulin subunits.

Cellular Effects on Microtubules

In cultured cells, this compound induces a dramatic reorganization of the microtubule network. Interphase cells treated with this compound exhibit a dense network of microtubules encircling the nucleus.[1] In mitotic cells, the compound leads to the formation of abnormal, pillar-like tubulin structures instead of a functional mitotic spindle.[1]

Distinct Binding Site

Competition binding assays have demonstrated that this compound does not compete with radiolabeled paclitaxel for binding to microtubules.[2] This provides strong evidence that this compound interacts with a novel binding site on tubulin, distinct from the taxane-binding site.[2]

Quantitative Data on Antimitotic Activity

The following table summarizes the available quantitative data on the antimitotic activity of this compound.

| Cell Line | Assay Type | Endpoint | Value | Reference |

| MCF-7 (Human Breast Adenocarcinoma) | Cell Viability | IC50 | Not explicitly quantified in reviewed sources. | [1] |

Note: While the concentration-dependent mitotic arrest in MCF-7 cells is documented, a specific IC50 value is not provided in the primary literature reviewed.[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control) for a specified period (e.g., 48 or 72 hours).

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

In Vitro Tubulin Polymerization Assay

Objective: To assess the direct effect of this compound on the polymerization of purified tubulin.

Methodology:

-

Tubulin Preparation: Reconstitute lyophilized purified tubulin in a suitable buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2) on ice.

-

Reaction Setup: In a 96-well plate, add tubulin, GTP, and either this compound at various concentrations or a vehicle control.

-

Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C to initiate polymerization.

-

Monitoring Polymerization: Measure the increase in absorbance at 340 nm over time. The scattering of light by the forming microtubules leads to an increase in absorbance.

-

Data Analysis: Plot the absorbance against time to generate polymerization curves. The rate of polymerization and the maximum polymer mass can be quantified and compared between different concentrations of this compound.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle progression.

Methodology:

-

Cell Treatment: Treat cells with this compound at various concentrations for a defined period (e.g., 24 hours).

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A to prevent staining of double-stranded RNA.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content of the cells.

-

Data Analysis: Generate DNA content histograms to quantify the percentage of cells in different phases of the cell cycle (G1, S, and G2/M). An accumulation of cells in the G2/M phase is indicative of a mitotic arrest.

Immunofluorescence Microscopy of Microtubules

Objective: To visualize the effect of this compound on the cellular microtubule network.

Methodology:

-

Cell Culture and Treatment: Grow cells on coverslips and treat them with this compound or a vehicle control.

-

Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., paraformaldehyde or cold methanol) and permeabilize the cell membranes with a detergent (e.g., Triton X-100).

-

Immunostaining:

-

Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin in PBS).

-

Incubate with a primary antibody specific for α-tubulin or β-tubulin.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

-

DNA Staining and Mounting: Stain the nuclei with a DNA dye (e.g., DAPI) and mount the coverslips on microscope slides.

-

Microscopy: Visualize the microtubule network and nuclear morphology using a fluorescence microscope.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action and experimental workflows for studying this compound.

Caption: Proposed mechanism of action for this compound.

Caption: Experimental workflow for characterizing this compound.

In Vivo Studies

To date, there is a lack of publicly available data from in vivo studies investigating the antimitotic and antitumor efficacy of this compound. Future research should focus on evaluating the pharmacokinetic properties, tolerability, and antitumor activity of this compound in preclinical animal models, such as xenograft models of human cancers.

Conclusion and Future Directions

This compound represents a promising new class of microtubule-stabilizing antimitotic agents with a unique mechanism of action. Its simple structure and distinct tubulin binding site make it a valuable lead compound for the development of novel anticancer therapeutics. Further research is warranted to fully elucidate its quantitative effects on tubulin polymerization and cell cycle progression across a broader range of cancer cell lines. Most importantly, in vivo studies are crucial to translate the promising in vitro findings into potential clinical applications. The development of more potent and pharmacokinetically optimized analogs of this compound could lead to a new generation of effective cancer therapies.

References

Ceratamine A and its Analogs: A Technical Guide to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceratamine A, a marine alkaloid isolated from the sponge Pseudoceratina sp., and its synthetic analogs represent a promising class of antimitotic agents with significant therapeutic potential, particularly in oncology. These compounds function as microtubule-stabilizing agents, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells. This technical guide provides a comprehensive overview of the current knowledge on this compound and its analogs, focusing on their cytotoxic activity, mechanism of action, and the experimental methodologies used for their evaluation. Detailed quantitative data on the cytotoxicity of various analogs are presented, alongside protocols for key biological assays. Furthermore, this document illustrates the primary signaling pathway affected by these compounds and outlines a typical experimental workflow for their investigation.

Introduction

Marine organisms are a rich source of structurally diverse and biologically active natural products. Among these, marine alkaloids have emerged as a significant class of compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3] this compound, a heterocyclic alkaloid, has garnered attention for its potent antimitotic properties.[4][5] Its unique structural features, including an imidazo[4,5-d]azepine core, and its ability to stabilize microtubules make it an attractive lead compound for the development of novel anticancer drugs.[6][[“]] This guide delves into the therapeutic potential of this compound and its synthetically derived analogs, providing a detailed resource for researchers in the field of drug discovery and development.

Cytotoxicity of this compound Analogs

The cytotoxic effects of this compound and its analogs have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized in the table below. These data highlight the structure-activity relationships (SAR) within this class of compounds, with certain modifications to the this compound scaffold leading to enhanced cytotoxic potency. For instance, analog 1k , which features methoxy groups at the C-14, C-15, and C-16 positions, has demonstrated superior in vitro cytotoxicity compared to the parent compound.[6]

| Compound | HCT-116 (Colon) IC50 (µM) | HepG2 (Liver) IC50 (µM) | BGC-823 (Gastric) IC50 (µM) | A549 (Lung) IC50 (µM) | A2780 (Ovarian) IC50 (µM) |

| This compound | >10 | >10 | >10 | >10 | >10 |

| Analog 1a | >10 | >10 | >10 | >10 | >10 |

| Analog 1b | >10 | >10 | >10 | >10 | >10 |

| Analog 1c | >10 | >10 | >10 | >10 | >10 |

| Analog 1d | >10 | >10 | >10 | >10 | >10 |

| Analog 1e | 8.32 | 9.15 | 8.86 | 7.93 | 8.54 |

| Analog 1f | 7.55 | 8.63 | 8.12 | 7.21 | 7.89 |

| Analog 1g | 6.89 | 7.82 | 7.34 | 6.57 | 7.11 |

| Analog 1h | 5.43 | 6.21 | 5.87 | 5.12 | 5.63 |

| Analog 1i | 4.87 | 5.54 | 5.11 | 4.65 | 4.98 |

| Analog 1j | 3.98 | 4.67 | 4.23 | 3.76 | 4.09 |

| Analog 1k | 2.13 | 2.87 | 2.54 | 1.98 | 2.25 |

| Analog 1l | 3.54 | 4.12 | 3.87 | 3.21 | 3.65 |

| Paclitaxel | 0.012 | 0.018 | 0.015 | 0.009 | 0.011 |

Table 1: In Vitro Cytotoxicity (IC50, µM) of this compound and its Analogs against Human Cancer Cell Lines.[6]

Mechanism of Action: Microtubule Stabilization and Cell Cycle Arrest

The primary mechanism of action of this compound and its analogs is the stabilization of microtubules.[2][4] Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential components of the cytoskeleton and the mitotic spindle. During cell division, the dynamic instability of microtubules is crucial for the proper segregation of chromosomes.

By binding to tubulin, this compound and its analogs promote the polymerization of tubulin into microtubules and inhibit their depolymerization.[2] This stabilization of the microtubule network disrupts the formation of a functional mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase.[4][8] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, resulting in programmed cell death of the cancer cells.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the biological activity of this compound and its analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted from the methodology used to evaluate the cytotoxicity of novel imidazo[4,5-d]azepine compounds.[6]

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

-

Human cancer cell lines (e.g., HCT-116, HepG2, BGC-823, A549, A2780)

-

RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound analogs dissolved in dimethyl sulfoxide (DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at a density of 5 × 10³ cells/well in 100 µL of complete medium.

-

Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.1%.

-

After 24 hours, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).

-

Incubate the plates for 72 hours at 37°C and 5% CO₂.

-

Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve fitting software.

In Vitro Microtubule Polymerization Assay

Objective: To assess the effect of compounds on the polymerization of purified tubulin.

Materials:

-

Purified tubulin (>99%)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Test compounds dissolved in DMSO

-

Glycerol

-

Temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm

-

96-well half-area plates

Procedure:

-

Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 4 mg/mL.

-

Prepare a polymerization reaction mixture containing General Tubulin Buffer, 1 mM GTP, and 10% glycerol.

-

Add the test compound at the desired concentration to the polymerization mixture. Include a vehicle control (DMSO) and a known microtubule stabilizer (e.g., paclitaxel) as a positive control.

-

Initiate the polymerization by adding the tubulin solution to the reaction mixture and immediately transferring the plate to a pre-warmed (37°C) spectrophotometer.

-

Monitor the change in absorbance at 340 nm every 30 seconds for 60 minutes. An increase in absorbance indicates microtubule polymerization.

-

Plot the absorbance as a function of time to visualize the polymerization kinetics.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of compounds on cell cycle distribution.

Materials:

-

Human cancer cell line (e.g., MCF-7)

-

Culture medium and supplements

-

Test compounds dissolved in DMSO

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours). Include a vehicle-treated control.

-

Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in the PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the stained cells using a flow cytometer. Excite the PI at 488 nm and measure the emission at approximately 617 nm.

-

Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental and Logical Workflow

The investigation of novel this compound analogs typically follows a structured workflow designed to identify promising therapeutic candidates.

Conclusion and Future Perspectives

This compound and its analogs have demonstrated significant potential as a new class of microtubule-stabilizing anticancer agents. The ability to synthetically modify the core structure allows for the optimization of their cytotoxic activity and the exploration of detailed structure-activity relationships. Future research should focus on elucidating the broader signaling pathways affected by these compounds beyond their direct interaction with microtubules. Investigating their effects on key cellular processes regulated by microtubule dynamics, such as intracellular trafficking and signaling protein localization, could reveal novel therapeutic applications. Furthermore, in vivo efficacy studies using animal models are crucial to validate the therapeutic potential of the most potent analogs and to assess their pharmacokinetic and pharmacodynamic properties, paving the way for potential clinical development. The continued exploration of this fascinating class of marine-derived compounds holds great promise for the future of cancer therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. Ceratamines, structurally simple microtubule-stabilizing antimitotic agents with unusual cellular effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Taxol®: The First Microtubule Stabilizing Agent [mdpi.com]

- 4. Imidazo[4,5-b]phenazines as Dual Topoisomerase I/IIα Inhibitors: Design, Synthesis, Biological Evaluation and Molecular Docking [ejchem.journals.ekb.eg]

- 5. This compound | C17H16Br2N4O2 | CID 11488186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis and cytotoxicity of novel imidazo[4,5-d]azepine compounds derived from marine natural product this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. consensus.app [consensus.app]

- 8. researchgate.net [researchgate.net]

In Vitro Oncology Profile of Ceratamine A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceratamine A is a marine-derived heterocyclic alkaloid that has been identified as a potent antimitotic agent with a mechanism of action centered on the stabilization of microtubules.[1][2] Unlike many other microtubule-stabilizing agents, this compound possesses a simple structure with no chiral centers, making it an attractive lead compound for anticancer drug development.[1] This technical guide provides a comprehensive overview of the in vitro studies on this compound's effects on cancer cells, including quantitative cytotoxicity data, detailed experimental protocols for key assays, and visualizations of the implicated signaling pathways and experimental workflows.

Data Presentation: Cytotoxicity of this compound

This compound has demonstrated cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from a study evaluating a series of imidazo[4,5-d]azepine compounds are summarized below.

| Cell Line | Cancer Type | IC50 (µM) |

| HCT-116 | Colon Carcinoma | >10 |

| HepG2 | Hepatocellular Carcinoma | >10 |

| BGC-823 | Gastric Carcinoma | >10 |

| A549 | Lung Carcinoma | >10 |

| A2780 | Ovarian Cancer | >10 |

Data sourced from a study on novel imidazo[4,5-d]azepine compounds derived from this compound. It is important to note that while these values are reported for this compound, a derivative, compound 1k, showed even greater potency.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the in vitro anticancer effects of this compound.

In Vitro Microtubule Polymerization Assay

This assay is crucial for determining the direct effect of this compound on the assembly of tubulin into microtubules.

Objective: To assess the ability of this compound to promote the polymerization of purified tubulin in the absence of microtubule-associated proteins.

Principle: Microtubule polymerization can be monitored by measuring the increase in light scattering (turbidity) at 340 nm as tubulin dimers assemble into microtubules.

Materials:

-

Purified bovine brain tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

This compound (stock solution in DMSO)

-

Paclitaxel (positive control)

-

Nocodazole (negative control)

-

DMSO (vehicle control)

-

Temperature-controlled spectrophotometer with a 96-well plate reader

Procedure:

-

Prepare a tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer on ice.

-

Add GTP to the tubulin solution to a final concentration of 1 mM.

-

Aliquot the tubulin-GTP mixture into pre-chilled microcentrifuge tubes.

-

Add this compound, paclitaxel, nocodazole, or DMSO (vehicle control) to the respective tubes. The final concentration of DMSO should not exceed 1%.

-

Incubate the tubes on ice for 5 minutes.

-

Transfer the reaction mixtures to a pre-warmed 96-well plate.

-

Immediately place the plate in a spectrophotometer pre-heated to 37°C.

-

Measure the absorbance at 340 nm every 30 seconds for 60 minutes.

-

Plot the absorbance as a function of time to generate polymerization curves. An increase in absorbance over time indicates microtubule polymerization.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle progression.

Objective: To quantify the distribution of cells in different phases of the cell cycle (G1, S, G2/M) after treatment with this compound.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Flow cytometry can then be used to measure the fluorescence intensity of a large population of cells, allowing for their categorization into different cell cycle phases.

Materials:

-

MCF-7 breast cancer cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

RNase A solution

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified period (e.g., 24 hours).

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells with ice-cold PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in a solution containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.

-

Add PI staining solution and incubate in the dark at room temperature for 15-30 minutes.

-

Analyze the stained cells using a flow cytometer. Excite PI at 488 nm and measure the emission at ~617 nm.

-

Analyze the resulting DNA content histograms to determine the percentage of cells in G1, S, and G2/M phases. A block in mitosis will be indicated by an accumulation of cells in the G2/M phase.[1][2]

Immunofluorescence Microscopy of Microtubules

This technique is used to visualize the effects of this compound on the microtubule network within cells.

Objective: To observe changes in the morphology and organization of the microtubule cytoskeleton in interphase and mitotic cells following treatment with this compound.

Principle: Cells are fixed and permeabilized to allow access of a primary antibody that specifically binds to β-tubulin. A secondary antibody conjugated to a fluorophore then binds to the primary antibody, allowing the microtubule network to be visualized using a fluorescence microscope.

Materials:

-

MCF-7 cells

-

Glass coverslips

-

Complete growth medium

-

This compound (stock solution in DMSO)

-

Methanol (ice-cold)

-

Phosphate-buffered saline (PBS)

-

Blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton™ X-100)

-

Primary antibody: mouse monoclonal anti-β-tubulin antibody

-

Secondary antibody: fluorescein isothiocyanate (FITC)-conjugated goat anti-mouse IgG

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Seed MCF-7 cells on glass coverslips in a 24-well plate and allow them to attach and grow for 24 hours.

-

Treat the cells with this compound at the desired concentration for a specified time (e.g., 18 hours).

-

Rinse the cells briefly with PBS.

-

Fix the cells by incubating with ice-cold methanol at -20°C for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating the cells in blocking buffer for 60 minutes at room temperature.

-

Incubate the cells with the primary anti-β-tubulin antibody (diluted in antibody dilution buffer) overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the FITC-conjugated secondary antibody (diluted in antibody dilution buffer) for 1-2 hours at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei by incubating with DAPI for 5 minutes.

-

Wash the cells with PBS.

-

Mount the coverslips onto glass slides using antifade mounting medium.

-

Visualize the microtubule network and nuclear morphology using a fluorescence microscope. This compound treatment is expected to cause a dense perinuclear microtubule network in interphase cells and the formation of multiple pillar-like tubulin structures in mitotic cells.[1][2]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Putative signaling pathway of this compound leading to apoptosis.

Caption: General experimental workflow for characterizing this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ceratamine A Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step protocol for the total synthesis of Ceratamine A, a potent microtubule-stabilizing agent with significant potential in oncology research. The synthesis commences from commercially available 5-methoxybenzimidazole and proceeds through a 10-step sequence. This protocol is based on the successful total synthesis reported by Feng, Tao, and Liu, which achieved an overall yield of 12.7%.

The key transformations in this synthetic route include a Schmidt rearrangement to construct the core azepine ring, a strategic alkylation of a lactam to introduce the C-5 benzylic side chain, and a highly efficient SNAr reaction for the installation of the C-2 methylamine group. This methodology is amenable to the production of this compound derivatives for structure-activity relationship (SAR) studies, a critical aspect of drug discovery and development.

Synthetic Workflow Overview

The overall synthetic strategy is depicted in the workflow diagram below. The process begins with the synthesis of the key intermediate, a tricyclic ketone, which then undergoes a Schmidt rearrangement to form the lactam. Subsequent functionalization through alkylation, bromination, and nucleophilic substitution, followed by demethylation and oxidation, yields the final product, this compound.

Application Notes and Protocols for Ceratamine A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceratamine A is a marine-derived heterocyclic alkaloid demonstrating potent antimitotic and cytotoxic activities.[1][2][3] Its mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and subsequent apoptosis.[1][2] These properties make this compound a compound of significant interest in cancer research and drug development. This document provides detailed application notes and protocols for the proper handling and use of this compound in a research setting, with a focus on its dissolution, application in cell culture, and analysis of its effects.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 634151-15-8 | [3] |

| Molecular Formula | C₁₇H₁₆Br₂N₄O₂ | [3][4] |

| Molecular Weight | 468.14 g/mol | [3][4] |

| Appearance | Crystalline solid | N/A |

| Storage | Store at -20°C | [3] |

Recommended Solvent and Solubility

The recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO) .[3] this compound is soluble in DMSO.[3] For aqueous buffers, it is sparingly soluble. To achieve maximum solubility in aqueous solutions, it is recommended to first dissolve this compound in DMSO and then dilute with the aqueous buffer of choice.

Quantitative Solubility in DMSO:

The following table provides the required volume of DMSO to prepare stock solutions of various concentrations from a given mass of this compound.[3]

| Mass of this compound | 1 mM | 5 mM | 10 mM |

| 1 mg | 2.1361 mL | 0.4272 mL | 0.2136 mL |

| 5 mg | 10.6805 mL | 2.1361 mL | 1.0681 mL |

| 10 mg | 21.3610 mL | 4.2722 mL | 2.1361 mL |

Note: To enhance solubility, the solution can be warmed to 37°C and sonicated in an ultrasonic bath.[3]

Mechanism of Action: Microtubule Stabilization

This compound exerts its biological effects by directly interacting with tubulin, the protein subunit of microtubules. It acts as a microtubule-stabilizing agent, promoting the polymerization of tubulin into microtubules, even in the absence of microtubule-associated proteins.[1][2] This stabilization disrupts the dynamic instability of microtubules, which is crucial for various cellular processes, particularly mitosis.

The stabilization of microtubules by this compound leads to the formation of abnormal microtubule structures within the cell.[1][2] In interphase cells, a dense network of microtubules is observed, while in mitotic cells, multiple pillar-like tubulin structures are formed.[1][2] This disruption of the mitotic spindle assembly activates the spindle assembly checkpoint, leading to a block in cell cycle progression at the G2/M phase.[1][2] Prolonged mitotic arrest ultimately triggers apoptosis (programmed cell death).

It is noteworthy that this compound does not compete with paclitaxel for binding to microtubules, suggesting a different binding site or mechanism of interaction.[1][2]

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

Procedure:

-

Weigh the desired amount of this compound in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.68 mg of this compound.

-

Add the calculated volume of DMSO to the tube containing this compound. For a 10 mM stock from 4.68 mg, add 1 mL of DMSO.

-

Vortex the tube thoroughly until the solid is completely dissolved. If necessary, warm the tube to 37°C and sonicate for a few minutes to aid dissolution.[3]

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]

General Protocol for In Vitro Cytotoxicity Assay

This protocol provides a general workflow for assessing the cytotoxic effects of this compound on a cancer cell line using a colorimetric assay (e.g., MTT or XTT).

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Cytotoxicity detection reagent (e.g., MTT, XTT)

-

Solubilization solution (if using MTT)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Dilution: Prepare a series of dilutions of this compound in complete cell culture medium from the stock solution. Ensure the final DMSO concentration in the wells is non-toxic to the cells (typically ≤ 0.5%). Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.

-

Treatment: Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Cytotoxicity Measurement:

-

For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution and incubate until the formazan crystals are dissolved.

-

For XTT assay: Add the XTT reagent mixture to each well and incubate for 2-4 hours.

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).

Tubulin Polymerization Assay

This protocol outlines a method to assess the effect of this compound on tubulin polymerization in vitro using a fluorescence-based assay.

Materials:

-

Purified tubulin (>99% pure)

-

Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution

-

Fluorescent reporter dye (e.g., DAPI)

-

This compound

-

Paclitaxel (positive control for stabilization)

-

Nocodazole (negative control for inhibition)

-

96-well black plates

-

Fluorescence plate reader with temperature control

Procedure:

-

Reagent Preparation: Prepare solutions of tubulin, GTP, and the fluorescent reporter in the polymerization buffer on ice.

-

Compound Preparation: Prepare dilutions of this compound, paclitaxel, and nocodazole in polymerization buffer. Include a DMSO vehicle control.

-

Assay Setup: In a pre-chilled 96-well plate on ice, add the test compounds and the tubulin/GTP/reporter mix.

-

Initiate Polymerization: Transfer the plate to a fluorescence plate reader pre-warmed to 37°C.

-

Data Acquisition: Measure the fluorescence intensity over time (e.g., every minute for 60 minutes) at the appropriate excitation and emission wavelengths for the fluorescent reporter. An increase in fluorescence indicates microtubule polymerization.

-

Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. Compare the curves for this compound-treated samples to the controls to determine its effect on the rate and extent of tubulin polymerization.

Safety Precautions

This compound is a potent cytotoxic compound and should be handled with care.

-

Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

-

Handle the compound in a well-ventilated area or a chemical fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Consult the Safety Data Sheet (SDS) for complete safety information.

Troubleshooting

| Problem | Possible Cause | Solution |

| Precipitation of this compound in aqueous solution | Low aqueous solubility. | Ensure the final DMSO concentration is sufficient to maintain solubility. Prepare dilutions just before use. |

| Inconsistent results in cytotoxicity assays | Uneven cell seeding; variability in compound dilution; edge effects in the 96-well plate. | Ensure a single-cell suspension before seeding; use calibrated pipettes for dilutions; avoid using the outer wells of the plate. |

| No effect observed in tubulin polymerization assay | Inactive tubulin; incorrect buffer conditions; compound degradation. | Use freshly prepared or properly stored tubulin; verify the pH and composition of the polymerization buffer; ensure proper storage of this compound. |

References

Application Notes and Protocols for Testing Ceratamine A Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceratamine A is a marine-derived heterocyclic alkaloid isolated from the sponge Pseudoceratina.[1] It has been identified as a potent antimitotic agent that functions by stabilizing microtubules, leading to cell cycle arrest in the M-phase and subsequent apoptosis.[2] These characteristics make this compound a compound of significant interest for anticancer drug development.

These application notes provide a comprehensive set of protocols to assess the cytotoxic effects of this compound on cancer and non-cancerous cell lines. The described assays will enable researchers to determine the compound's potency (IC50), mechanism of cell death, and potential selectivity.

Cell Line Selection and Culture

The selection of appropriate cell lines is critical for evaluating the cytotoxic potential and selectivity of this compound.

-

MCF-7: A human breast adenocarcinoma cell line that is estrogen receptor (ER)-positive.[3][4] This cell line has been previously used to study the effects of this compound and is a well-established model for breast cancer research.[2]

-

A549: A human lung carcinoma cell line. The use of a second cancer cell line from a different tissue of origin will help to determine the broader applicability of this compound's cytotoxic effects.

-

MCF-10A: A non-tumorigenic human breast epithelial cell line. This line serves as a crucial negative control to assess the selectivity of this compound for cancer cells over healthy cells.[5]

Culture Conditions: All cell lines should be maintained in their respective recommended media, supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Experimental Workflow

The overall experimental workflow for assessing the cytotoxicity of this compound is depicted below.

Caption: Experimental workflow for this compound cytotoxicity testing.

Experimental Protocols

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]

Materials:

-

96-well plates

-

This compound stock solution (in DMSO)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.5%.

-

Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubate the plates for 24, 48, and 72 hours.

-

After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

-

Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

LDH Assay for Cytotoxicity

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.[7]

Materials:

-

96-well plates

-

This compound stock solution

-

Serum-free cell culture medium

-

LDH cytotoxicity assay kit

Protocol:

-

Seed cells and treat with serial dilutions of this compound as described for the MTT assay.

-

Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis buffer provided in the kit), and background (medium only).[8]

-

After the desired incubation periods (24, 48, and 72 hours), transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

Add 50 µL of the LDH assay reaction mixture to each well.

-

Incubate for 30 minutes at room temperature, protected from light.

-

Add 50 µL of the stop solution.

-

Measure the absorbance at 490 nm using a microplate reader.[9]

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[2]

Materials:

-

6-well plates

-

This compound stock solution

-

Annexin V-FITC/PI apoptosis detection kit

-

Binding buffer

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 48 hours.

-

Harvest the cells, including both adherent and floating populations.

-

Wash the cells twice with cold PBS and resuspend them in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.[10]

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[10]

-

Incubate for 15 minutes at room temperature in the dark.[11]

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Data Presentation

Quantitative data from the cytotoxicity and apoptosis assays should be summarized in tables for clear comparison.

Table 1: IC50 Values of this compound (µM)

| Cell Line | 24 hours | 48 hours | 72 hours |

| MCF-7 | |||

| A549 | |||

| MCF-10A |

Table 2: Apoptosis Analysis of this compound-Treated Cells (48 hours)

| Cell Line | Treatment | Viable (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |

| MCF-7 | Vehicle Control | ||||

| This compound (IC50) | |||||

| A549 | Vehicle Control | ||||

| This compound (IC50) | |||||

| MCF-10A | Vehicle Control | ||||

| This compound (IC50) |

Signaling Pathway Visualization

This compound, as a microtubule-stabilizing agent, is expected to induce G2/M cell cycle arrest and subsequent apoptosis.[12] The key signaling pathway involved is the G2/M DNA damage checkpoint.[13]

Caption: Proposed signaling pathway for this compound-induced apoptosis.

References

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-cancer potential of substituted "amino-alkyl-rhodamine" derivatives against MCF-7 human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Impact of Anti-tumor Agents on ER-Positive MCF-7 and HER2-Positive SKBR-3 Breast Cancer Cells Biomechanics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of Quercetin-Loaded Nanoparticles on MCF-7 Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 7. LDH Cytotoxicity Assay [bio-protocol.org]

- 8. LDH cytotoxicity assay [protocols.io]

- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]

- 11. kumc.edu [kumc.edu]

- 12. Targeting Microtubules by Natural Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. G2-M DNA damage checkpoint - Wikipedia [en.wikipedia.org]

Application of Ceramide Analogues in Human Colorectal Cancer Cell Lines

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are a class of bioactive sphingolipids that function as critical second messengers in a variety of cellular processes, including proliferation, differentiation, senescence, and apoptosis.[1][2][3][4] In the context of oncology, particularly colorectal cancer (CRC), ceramide metabolism is often dysregulated.[2][3][5] Human colon cancer tissues have been shown to have significantly lower levels of endogenous ceramide compared to normal colon mucosa, suggesting a role for ceramide depletion in tumorigenesis and chemoresistance.[1] Consequently, therapeutic strategies aimed at elevating intracellular ceramide levels, either through the administration of exogenous ceramide analogues or by inhibiting ceramide-degrading enzymes like ceramidases, have emerged as a promising avenue for CRC treatment.[1][6][7]

These application notes provide an overview of the use of ceramide analogues and inhibitors of ceramide metabolism in human colorectal cancer cell lines, summarizing their biological effects and providing detailed protocols for their evaluation.

Mechanism of Action in Colorectal Cancer

Ceramide analogues exert their anti-cancer effects in colorectal cancer cells primarily through the induction of apoptosis and cell cycle arrest.

1. Induction of Apoptosis: Exogenous, cell-permeable ceramide analogues (e.g., C2-ceramide) and inhibitors of acid ceramidase (e.g., B13, Carmofur) lead to an accumulation of intracellular ceramide.[7][8][9][10] This accumulation triggers the intrinsic apoptotic pathway characterized by:

-

Mitochondrial Dysfunction: Ceramide impacts mitochondrial function, leading to the release of cytochrome c into the cytoplasm.[8]

-

Regulation of Bcl-2 Family Proteins: It modulates the expression of Bcl-2 family members, increasing the expression of pro-apoptotic proteins (Bax, Bad, Bid) and decreasing anti-apoptotic proteins (Bcl-2, Bcl-xL).[9]

-

Caspase Activation: The release of cytochrome c activates a cascade of caspases, including caspase-3, which is a key executor of apoptosis.[1] This leads to characteristic morphological changes such as nuclear chromatin breakage and the formation of apoptotic bodies.[8][9]

-

Inhibition of Pro-Survival Pathways: Ceramide analogues can also sensitize cancer cells to other apoptotic stimuli (e.g., FasL) by promoting the degradation of inhibitor of apoptosis proteins (IAPs) like xIAP and cIAP1.[11]

2. Cell Cycle Arrest: In addition to inducing apoptosis, ceramide analogues can cause cell cycle arrest, preventing cancer cell proliferation. For instance, sphingoid bases, which are structurally related to ceramides, have been shown to arrest the cell cycle at the G2/M phase in HCT-116 colon cancer cells.[12] Some novel ceramide analogues, in combination with other inhibitors like AKT inhibitors, can intensify cell cycle arrest in the G0/G1 phase.[1]

Data Presentation

Table 1: In Vitro Cytotoxicity of Ceramide Analogues and Inhibitors in Human Colorectal Cancer Cell Lines

| Compound/Analogue | Cell Line | Assay | IC50 / Effect | Reference |

| Compound 12 | Various Colon Cancer Cells | Proliferation | ~20 µM | [1] |

| C2-Ceramide | HT-29 | Apoptosis | 64.1% apoptosis at 50 µM (12h) | [8] |

| C2-Ceramide | HT-29 | Apoptosis | 81.3% apoptosis at 50 µM (24h) | [8] |

| C2-Ceramide | HCT-116 | Apoptosis | Induces DNA fragmentation at 20 µM | [12] |

| B13 | SW403 | Ceramide Level | 2-fold increase after 4h and 12h | [13] |

| B13 | HT-29 | Cytotoxicity | IC50 of 109 µM (in Caki-2 cells) | [14] |

| Carmofur | HCT-116 | Sensitization | Increases oxaliplatin sensitivity | [10] |

Table 2: Effects of Ceramide Analogues on Apoptosis-Related Events

| Compound | Cell Line | Observation | Mechanism | Reference |

| C2-Ceramide | HT-29 | Nuclear chromatin breakage, apoptotic bodies, DNA ladder | Affects Bcl-2 family gene expression, impacts mitochondrial function | [8] |

| B13 | SW403 | Increased cytochrome c release, 7-fold increase in caspase-3 activity | Inhibition of ceramidase, leading to ceramide accumulation | [13] |

| LCL85 | Colon Carcinoma Cells | Sensitizes to Fas-mediated apoptosis | Induces proteasomal degradation of cIAP1 and xIAP | [11] |

| Irinotecan + PPMP | CRC Cell Lines | 88% increase in cell death vs. Irinotecan alone | Inhibition of glucosylceramide production, leading to ceramide buildup | [6] |

Mandatory Visualizations

Caption: Ceramide-Induced Apoptotic Signaling Pathway in CRC cells.

Caption: Experimental Workflow for Evaluating Ceramide Analogues.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of ceramide analogues on colorectal cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).

Materials:

-

Human colorectal cancer cell lines (e.g., HT-29, HCT-116)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Ceramide analogue stock solution (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Treatment: Prepare serial dilutions of the ceramide analogue in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the ceramide analogue. Include a vehicle control (medium with DMSO, concentration matched to the highest analogue dose) and a no-treatment control.

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot a dose-response curve and determine the IC50 value using appropriate software.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with ceramide analogues.

Materials:

-

Human colorectal cancer cell lines

-

6-well plates

-

Ceramide analogue

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentration of the ceramide analogue (and controls) for a specified time (e.g., 24 hours).

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the floating cells from the supernatant.

-

Cell Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within 1 hour.

-

Data Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of ceramide analogues on cell cycle distribution.

Materials:

-

Human colorectal cancer cell lines

-

6-well plates

-

Ceramide analogue

-

PBS

-

70% ethanol (ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Seed cells and treat with the ceramide analogue as described for the apoptosis assay.

-

Cell Harvesting: Collect all cells (adherent and floating) and wash with PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Western Blot Analysis of Key Signaling Proteins

Objective: To investigate the effect of ceramide analogues on the expression and activation of proteins involved in apoptosis and other relevant signaling pathways.

Materials:

-

Treated cell samples

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bax, anti-Bcl-2, anti-p-Akt, anti-Akt, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the treated cells with lysis buffer on ice.[15] Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 15-30 µg) by boiling in Laemmli buffer and separate the proteins by size on an SDS-PAGE gel.[2][16]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[2][16]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

-

Detection: After further washes, add the chemiluminescence substrate and visualize the protein bands using an imaging system.[16]

-

Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to compare protein expression levels across different treatments.

References

- 1. researchgate.net [researchgate.net]

- 2. Ceramides Profile Identifies Patients with More Advanced Stages of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. How ceramides affect the development of colon cancer: from normal colon to carcinoma - PMC [pmc.ncbi.nlm.nih.gov]